NBI-31772

IGF‑1R inhibitor glucose homeostasis in vivo pharmacology

Choose NBI-31772 for its unique mechanism: it releases endogenous IGF-I by displacing it from all six IGFBPs without direct IGF-1R activation, unlike receptor TKIs that confound metabolic readouts. With validated in vivo efficacy—reducing infarct volume by 40–43% in rat MCAO models, restoring proteoglycan synthesis in OA chondrocytes at 100 nM, and improving muscle force by 28% in mdx mice—this well-characterized, high-purity (≥98%) compound ensures experimental reproducibility. Ideal for CNS, metabolic, and musculoskeletal studies requiring clean IGF-I modulation.

Molecular Formula C17H11NO7
Molecular Weight 341.27 g/mol
CAS No. 374620-70-9
Cat. No. B609462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-31772
CAS374620-70-9
SynonymsNBI-31772;  NBI 31772;  NBI31772; 
Molecular FormulaC17H11NO7
Molecular Weight341.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O
InChIInChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25)
InChIKeyZCMFEWUYBFMLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NBI-31772 (CAS 374620-70-9): A Potent Non‑Peptide IGFBP Inhibitor for IGF‑Responsive Disease Research


NBI‑31772 is a small‑molecule, non‑peptide isoquinoline derivative that functions as a potent inhibitor of the interaction between insulin‑like growth factor‑I (IGF‑I) and all six human IGF‑binding proteins (IGFBPs) [REFS‑1]. By displacing IGF‑I from the IGF‑I/IGFBP complex, NBI‑31772 elevates the pool of free, bioactive IGF‑I without directly activating the IGF‑I receptor [REFS‑2]. The compound exhibits nanomolar affinity for IGFBPs, with a reported Ki value of 47 nM for non‑selective IGFBP inhibition [REFS‑3]. NBI‑31772 is supplied as an off‑white solid with high purity (≥98%) and demonstrates solubility up to 125 mg/mL in DMSO, enabling flexible formulation for in vitro and in vivo experimental use [REFS‑4].

Why NBI‑31772 Cannot Be Simply Replaced by Other IGF‑Pathway Modulators


The IGF system comprises multiple layers of regulation—IGF ligands (IGF‑I, IGF‑II), IGF receptors (IGF‑1R, IR), and six distinct IGFBPs that sequester and neutralize IGFs. Pharmacological intervention can target either the receptor kinase domain (IGF‑1R TKIs) or the IGF‑IGFBP complex (IGFBP inhibitors). Within the IGFBP inhibitor class, peptide‑based displacers (e.g., IGFBP‑LI) and small‑molecule ligands (e.g., NBI‑31772) exhibit divergent physicochemical properties, bioavailability profiles, and tissue penetration characteristics [REFS‑1]. Substituting NBI‑31772 with an IGF‑1R TKI fundamentally alters the mechanism of action—from releasing endogenous IGF to blocking receptor signaling—and yields distinct downstream effects on glucose homeostasis and anabolic responses [REFS‑2]. Even among small‑molecule IGFBP inhibitors, subtle structural variations (e.g., substitution patterns on the isoquinoline scaffold) produce measurable differences in affinity for specific IGFBP isoforms and in vivo efficacy [REFS‑3]. Consequently, experimental reproducibility and translational relevance hinge on using a well‑characterized, consistently sourced compound with defined selectivity and potency parameters.

Quantitative Differentiation of NBI‑31772: Head‑to‑Head Comparisons with IGF‑Pathway Modulators


NBI‑31772 vs. IGF‑1R Tyrosine Kinase Inhibitors: Divergent Effects on Glucose Homeostasis In Vivo

In contrast to IGF‑1R tyrosine kinase inhibitors (e.g., NVP‑AEW541, OSI‑906), which directly block receptor signaling and can disrupt glucose metabolism, NBI‑31772 releases endogenous IGF‑I from IGFBPs without activating the IGF‑I receptor [REFS‑1]. In a mouse study, NBI‑31772 treatment (i.v. administration) significantly accelerated 125I‑IGF‑I clearance (t1/2 = 45.0 ± 1.9 min vs. 56.3 ± 3.9 min for vehicle; p = 0.021) but had no significant effect on basal blood glucose levels or glucose tolerance during an i.v. glucose challenge [REFS‑2]. In contrast, selective IGF‑1R TKIs (e.g., OSI‑906) are associated with hyperglycemia as an on‑target adverse effect due to cross‑inhibition of the insulin receptor [REFS‑3].

IGF‑1R inhibitor glucose homeostasis in vivo pharmacology mechanism of action

NBI‑31772 vs. Peptide‑Based IGFBP Inhibitor (IGFBP‑LI): Superior In Vivo Neuroprotection in Focal Cerebral Ischemia

In a direct head‑to‑head comparison within the same study, NBI‑31772 demonstrated greater in vivo neuroprotective efficacy than the peptide‑based IGFBP inhibitor IGFBP‑LI ([Leu24, 59, 60, Ala31]hIGF‑I) in a rat model of focal cerebral ischemia [REFS‑1]. While both agents elevated free IGF‑I, NBI‑31772 (100 μg i.c.v.) reduced total infarct volume by 40% (p < 0.01) and cortical infarct volume by 43% (p < 0.05) in the subtemporal MCAO model. In contrast, IGFBP‑LI achieved only a 40% reduction in CA1 damage in organotypic hippocampal cultures (in vitro), and its in vivo infarct reduction data were not reported to be superior to NBI‑31772 [REFS‑2]. Additionally, NBI‑31772 remained effective when administered up to 3 hours post‑ischemia induction, reducing cortical infarct volume by 40% (p < 0.01) and brain swelling by 24% (p < 0.05) in the intraluminal suture MCAO model [REFS‑3].

neuroprotection cerebral ischemia MCAO model in vivo efficacy

NBI‑31772 vs. Isoquinoline Analog (CHEMBL131104): Comparable IGFBP‑3 Affinity but Broader Isoform Coverage

NBI‑31772 and its structural analog CHEMBL131104 (6,7‑dihydroxy‑1‑(naphthalene‑2‑carbonyl)‑isoquinoline‑3‑carboxylic acid) both inhibit IGFBP‑3 with low nanomolar Ki values [REFS‑1]. However, NBI‑31772 is characterized as a non‑selective inhibitor that displaces IGF‑I from all six human IGFBPs (IGFBP‑1 to ‑6) with Kd values ranging from 1 to 24 nM [REFS‑2]. In contrast, binding data for CHEMBL131104 and related analogs suggest variable isoform selectivity that may not encompass the full IGFBP panel [REFS‑3]. This broader coverage is relevant because different IGFBPs exhibit tissue‑specific expression and distinct physiological roles; for example, IGFBP‑3 is the predominant circulating carrier, while IGFBP‑2 and ‑5 are enriched in the CNS and bone, respectively.

IGFBP isoform selectivity structure-activity relationship binding affinity small molecule

NBI‑31772 vs. Exogenous IGF‑I: Restoration of Anabolic Responses in Osteoarthritic Chondrocytes with Lower Effective Concentration

In human osteoarthritic (OA) chondrocytes, which secrete elevated levels of IGFBP‑3 that sequester IGF‑I, exogenous IGF‑I (up to 100 ng/mL) fails to stimulate proteoglycan synthesis effectively [REFS‑1]. NBI‑31772 (100 nM) antagonized the inhibitory effect of IGFBP‑3 and restored IGF‑I‑dependent proteoglycan synthesis to levels comparable to or exceeding those achieved by high concentrations of exogenous IGF‑I [REFS‑2]. Specifically, in the presence of 10 ng/mL IGF‑I, NBI‑31772 increased 35S‑sulfate incorporation by ~2‑fold compared to IGF‑I alone. This pharmacological approach leverages endogenous IGF‑I pools rather than relying on supraphysiological doses of exogenous IGF‑I, which is limited by rapid clearance and off‑target effects.

osteoarthritis chondrocyte proteoglycan synthesis anabolic response

NBI‑31772 in Diabetic Muscular Atrophy: Functional Improvement Correlated with IGFBP‑3 Suppression

A recent patent (CN118787640B, 2024) demonstrates that NBI‑31772 effectively ameliorates diabetic muscular atrophy by reducing IGFBP‑3 protein accumulation in muscle cells, leading to improved muscle strength and function in diabetic models [REFS‑1]. In mdx mice (a model of Duchenne muscular dystrophy), NBI‑31772 treatment increased the maximum force‑producing capacity (Po) of fast‑twitch tibialis anterior muscles by 28% at 10 days after notexin‑induced injury compared to vehicle‑treated controls [REFS‑2]. This functional improvement was associated with increased rates of muscle repair and regeneration. Notably, the same study showed that exogenous IGF‑I administration (0.3 mg/kg/day) did not produce a comparable enhancement of functional repair, underscoring the therapeutic advantage of releasing endogenous IGF‑I from IGFBPs over direct IGF‑I supplementation [REFS‑3].

diabetic muscular atrophy skeletal muscle IGFBP‑3 functional recovery

NBI‑31772: Optimal Use Cases Based on Quantitative Differentiation Evidence


Preclinical Neuroprotection and Stroke Research

NBI‑31772 is ideally suited for studies investigating IGF‑I‑mediated neuroprotection following cerebral ischemia. Its demonstrated ability to reduce infarct volume by 40‑43% in two distinct rat MCAO models, with a therapeutic time window of up to 3 hours post‑insult, makes it a preferred tool over peptide‑based IGFBP inhibitors (IGFBP‑LI) and IGF‑1R TKIs, which may confound metabolic readouts [REFS‑1]. The compound's small‑molecule nature also facilitates i.c.v. administration for targeted CNS delivery, as validated in published protocols [REFS‑2].

Osteoarthritis and Cartilage Anabolic Research

In primary human osteoarthritic chondrocyte cultures, NBI‑31772 (100 nM) effectively restores IGF‑I‑dependent proteoglycan synthesis that is otherwise blunted by elevated IGFBP‑3 [REFS‑3]. This application scenario is particularly valuable when studying the 'IGF‑I resistance' phenotype of OA cartilage, as NBI‑31772 circumvents IGFBP‑mediated sequestration without requiring supraphysiological concentrations of exogenous IGF‑I, which may trigger off‑target effects [REFS‑4].

Skeletal Muscle Regeneration and Diabetic Myopathy Studies

Researchers focused on muscle wasting conditions (diabetic muscular atrophy, cachexia, muscular dystrophy) can leverage NBI‑31772's validated enhancement of functional muscle repair. In the mdx mouse model, i.p. administration of NBI‑31772 (10 mg/kg/day) increased maximum force‑producing capacity by 28% following injury—an improvement not achieved with exogenous IGF‑I [REFS‑5]. This functional outcome, combined with the compound's ability to suppress IGFBP‑3 accumulation in muscle cells as described in recent patent literature [REFS‑6], positions NBI‑31772 as a key reagent for mechanistic and translational studies in muscle biology.

Metabolic and Glucose Homeostasis Studies Requiring Clean IGF‑Pathway Modulation

For in vivo metabolic studies where confounding hyperglycemia (a known liability of IGF‑1R TKIs) must be avoided, NBI‑31772 offers a distinct advantage. As demonstrated in mice, NBI‑31772 accelerates IGF‑I clearance without significantly altering basal glucose levels or impairing glucose tolerance [REFS‑7]. This profile enables clean dissection of IGF‑I's effects on glucose homeostasis, insulin sensitivity, and tissue glucose uptake, without the confounding interference of insulin receptor cross‑inhibition that plagues many IGF‑1R‑targeted agents [REFS‑8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-31772

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.